molecular formula C4H4N2O2 B1310951 Isoxazole-5-carboxamide CAS No. 89032-77-9

Isoxazole-5-carboxamide

Cat. No. B1310951
CAS RN: 89032-77-9
M. Wt: 112.09 g/mol
InChI Key: DSIBSRXKQRYPJP-UHFFFAOYSA-N
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Description

Isoxazole-5-carboxamide derivatives are a class of compounds that have been identified as relevant motifs in drug candidates, agrochemicals, and materials due to their unique chemical structure and properties. These compounds have been utilized as versatile building blocks for the preparation of a variety of densely functionalized molecules, demonstrating their importance in the field of organic synthesis .

Synthesis Analysis

The synthesis of isoxazole-5-carboxamide derivatives involves several key steps and methodologies. For instance, a collection of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides was prepared starting from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, with subsequent oxidation and controlled derivatization to yield a variety of trisubstituted isoxazoles . Another approach involved the cycloaddition of carbethoxyformonitrile oxide to specific precursors with spontaneous elimination and hydrolysis steps to yield the desired isoxazole-5-carboxamide compounds . Additionally, the synthesis of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides was achieved through 1,3-dipolar cycloaddition, followed by conversion to various derivatives exhibiting significant herbicidal activity .

Molecular Structure Analysis

Isoxazole-5-carboxamides exhibit a molecular structure characterized by the presence of an isoxazole ring, which is a five-membered heterocycle containing both nitrogen and oxygen atoms. This structure is highly versatile and can be functionalized at various positions to yield compounds with diverse biological activities and applications. The molecular structure of these compounds plays a crucial role in their reactivity and the types of chemical reactions they can undergo .

Chemical Reactions Analysis

Isoxazole-5-carboxamides can participate in a range of chemical reactions, which are essential for their functionalization and application in various fields. For example, the Fe(II)-catalyzed isomerization of 4-acyl-5-methoxy-/5-aminoisoxazoles leads to the formation of isoxazole-4-carboxylic esters and amides, while controlled isomerization can yield oxazole derivatives . Additionally, the synthesis of benzenesulfonamide-containing isoxazole compounds involved reactions with hydroxymoyl chlorides and benzoyl chlorides to obtain potent inhibitors of carbonic anhydrase .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole-5-carboxamides are influenced by their molecular structure and the substituents attached to the isoxazole ring. These properties determine the solubility, stability, and reactivity of the compounds, which are critical for their practical applications. For instance, novel isoxazole carboxamides with specific substituents at the 5-position of the isoxazole ring have shown potent binding affinity and functional antagonism of the growth hormone secretagogue receptor (GHS-R), along with high aqueous solubility and good selectivity .

Scientific Research Applications

  • Anticancer Activity

    • Application: Isoxazole derivatives have shown potential as anticancer agents .
    • Results: While the results would vary based on the specific derivative and cancer type, overall, isoxazole derivatives have shown promise in this field .
  • Antibacterial Activity

    • Application: Isoxazole derivatives have demonstrated antibacterial activity .
    • Results: The effectiveness of isoxazole derivatives as antibacterial agents would depend on the specific derivative and bacterial strain .
  • Antioxidant Activity

    • Application: Isoxazole derivatives have shown antioxidant activity .
    • Results: The effectiveness of isoxazole derivatives as antioxidants would depend on the specific derivative and the context .
  • HDAC Inhibitors

    • Application: Isoxazole derivatives have shown potential as HDAC inhibitors .
    • Results: The effectiveness of isoxazole derivatives as HDAC inhibitors would depend on the specific derivative and context .
  • Antithrombotic Activity

    • Application: Some isoxazole derivatives have been evaluated for their antithrombotic activity .
    • Results: The effectiveness of isoxazole derivatives as antithrombotic agents would depend on the specific derivative and context .
  • Analgesic Activity

    • Application: Isoxazole derivatives have shown potential as analgesic agents .
    • Results: The effectiveness of isoxazole derivatives as analgesic agents would depend on the specific derivative and context .
  • Antiviral Activity

    • Application: Isoxazole derivatives have shown potential as antiviral agents .
    • Results: The effectiveness of isoxazole derivatives as antiviral agents would depend on the specific derivative and context .
  • Antidepressant Activity

    • Application: Isoxazole derivatives have shown potential as antidepressant agents .
    • Results: The effectiveness of isoxazole derivatives as antidepressant agents would depend on the specific derivative and context .
  • Immunosuppressant Activity

    • Application: Isoxazole derivatives have shown potential as immunosuppressant agents .
    • Results: The effectiveness of isoxazole derivatives as immunosuppressant agents would depend on the specific derivative and context .
  • Antithrombotic Activity

    • Application: Some isoxazole derivatives have been evaluated for their antithrombotic activity .
    • Results: The effectiveness of isoxazole derivatives as antithrombotic agents would depend on the specific derivative and context .

Safety And Hazards

When handling Isoxazole-5-carboxamide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used, and adequate ventilation should be ensured .

Future Directions

Isoxazole and its derivatives have several applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities . This suggests potential future directions in the development of more potent and specific analogs of isoxazole-based compounds for the biological target .

properties

IUPAC Name

1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c5-4(7)3-1-2-6-8-3/h1-2H,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSIBSRXKQRYPJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427255
Record name isoxazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoxazole-5-carboxamide

CAS RN

89032-77-9
Record name isoxazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
84
Citations
AS Maksimenko, VP Kislyi… - European Journal of …, 2019 - Wiley Online Library
… Isoxazoline N-oxide 5c in ethanolic NaOH afforded mainly isoxazole-5-carboxamide 6c and unexpected oxime 8, along with other by-products. Intermediate alpha-keto amides 7 likely …
M Hawash, DC Kahraman, SG Ergun, R Cetin-Atalay… - BMC chemistry, 2021 - Springer
… In this work, we synthesized a series of indole-3-isoxazole-5-carboxamide derivatives and evaluated their anticancer activities against human cancer cell lines in comparison to …
Number of citations: 16 link.springer.com
J Yu, JJ Folmer, V Hoesch, J Doherty… - Drug metabolism and …, 2011 - ASPET
… N-((2-Isopropyl-7-methyl-1-oxoisoindolin-5-yl)methyl)isoxazole-5-carboxamide (P) is an exploratory central nervous system compound that contains a 3,4-unsubstituted isoxazole ring. …
Number of citations: 22 dmd.aspetjournals.org
B Kónya, T Docsa, P Gergely, L Somsák - Carbohydrate research, 2012 - Elsevier
… = 34 μM) and N-(β-d-glucopyranosyl)-3-(indol-2-yl)-isoxazole-5-carboxamide (K i … N-(2,3,4,6-Tetra-O-acetyl-β-d-glucopyranosyl)-3-phenyl-isoxazole-5-carboxamide (14) …
Number of citations: 35 www.sciencedirect.com
RR Böduel, G Reeske, M Schürmann… - … Section C: Crystal …, 2000 - scripts.iucr.org
The title compound, C23H19N2O3P, was prepared by the reaction of ethynyldiphenylphosphine oxide with phenyl isocyanate, triethylamine and nitoethane in benzene. The molecular …
Number of citations: 3 scripts.iucr.org
A Rescifina, MG Varrica, C Carnovale, G Romeo… - European journal of …, 2012 - Elsevier
The third generation of isoxazole polycyclic aromatic hydrocarbons, acting as DNA-intercalator agents and possessing the binding constants in the range 10 4 –10 5 M −1 , in order to …
Number of citations: 59 www.sciencedirect.com
MB Zabut - 1987 - open.metu.edu.tr
… In this study, a series of indole-3-isoxazole-5-carboxamide derivatives were designed, synthesized, and evaluated for their anticancer activities. The chemical structures of these of final …
Number of citations: 0 open.metu.edu.tr
U Grošelj, A Drobnič, S Rečnik, J Svete… - Helvetica Chimica …, 2001 - Wiley Online Library
… On the other hand, isoxazole-5-carboxamide 26b was not transformed into methyl isoxazole-5carboxylate 27b upon passing through a silica-gel-filled column with CHCl3/MeOH as …
Number of citations: 19 onlinelibrary.wiley.com
KK Pasunooti, B Banerjee, T Yap, Y Jiang… - Organic Letters, 2015 - ACS Publications
… 2-methyloxazole-4-carboxamide (3), and isoxazole-5-carboxamide (4) auxiliaries in the same γ-… In contrast, the isoxazole-5-carboxamide (4) auxiliary did not lead to any product and the …
Number of citations: 52 pubs.acs.org
M Gucma, W Golebiewski, A Michalczyk - Pestycydy, 2010 - agro.icm.edu.pl
Several new 3-substituted isoxazolecarboxamides have been prepared from aromatic and aliphatic aldehydes. A key step was a 1, 3-dipolar cycloaddition of nitrile oxides to ethyl …
Number of citations: 3 agro.icm.edu.pl

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